2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol
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Overview
Description
2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol typically involves the reaction of a thiazole derivative with an appropriate amine and alcohol. The specific synthetic route and reaction conditions can vary, but common methods include:
Condensation Reactions: Combining thiazole derivatives with amines and alcohols under controlled conditions to form the desired compound.
Catalytic Reactions: Using catalysts to facilitate the formation of the compound, often under mild conditions to ensure high yield and purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole moiety.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C8H14N2OS |
---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-ylmethylamino)butan-1-ol |
InChI |
InChI=1S/C8H14N2OS/c1-2-7(5-11)10-4-8-3-9-6-12-8/h3,6-7,10-11H,2,4-5H2,1H3 |
InChI Key |
KWJCYWNKHFWUFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CN=CS1 |
Origin of Product |
United States |
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